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Compound of Interest

Compound Name:
2,6-Dichloro-3-iodo-4-

(trifluoromethyl)pyridine

CAS No.: 1186405-02-6

Cat. No.: B1389636 Get Quote

2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine, identified by CAS number 1186405-02-6, is

a highly functionalized heterocyclic compound poised for significant applications in medicinal

chemistry, agrochemicals, and materials science.[1] Its structure is distinguished by a pyridine

core bearing multiple, electronically distinct halogen substituents and a potent electron-

withdrawing trifluoromethyl group. This unique arrangement of functional groups imparts a

hierarchical reactivity, making it an exceptionally valuable intermediate for the regioselective

synthesis of complex, polysubstituted pyridine derivatives.

Publicly available experimental data on this specific isomer is limited. Therefore, this guide

synthesizes information from closely related, well-documented analogues to provide a

comprehensive overview of its predicted chemical properties, reactivity, and synthetic potential.

By examining the established chemistry of its precursors and isomers, we can construct a

robust and predictive framework for researchers, scientists, and drug development

professionals to effectively utilize this powerful synthetic tool.

Physicochemical and Spectroscopic Profile
The physical and chemical properties of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine can

be reliably predicted by analyzing its closest structural analogues. The data presented below is

a consolidation of computed values for related compounds and provides a strong baseline for

experimental design.
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Table 1: Predicted Physicochemical Properties

Property Predicted Value
Basis for Prediction /
Source

CAS Number 1186405-02-6 Aladdin-D1026019-1g[1]

Molecular Formula C₆HCl₂F₃IN -

Molecular Weight 341.88 g/mol -

Boiling Point ~250-260 °C

Extrapolated from 2-Chloro-3-

iodo-4-(trifluoromethyl)pyridine

(Predicted: 250 °C)[2]

Density ~2.1 g/mL

Extrapolated from 2-Chloro-3-

iodo-4-(trifluoromethyl)pyridine

(Predicted: 2.01 g/mL)[2]

LogP (Octanol-Water) ~3.5

Extrapolated from 2-Chloro-3-

iodo-4-(trifluoromethyl)pyridine

(Predicted: 3.23)[2]

Refractive Index ~1.55

Extrapolated from 2-Chloro-3-

iodo-4-(trifluoromethyl)pyridine

(Predicted: 1.54)[2]

Spectroscopic Characterization (Predicted)
¹H NMR: A single singlet is expected in the aromatic region (δ 7.5-8.5 ppm), corresponding

to the proton at the C-5 position. The exact chemical shift will be influenced by the combined

deshielding effects of the adjacent chloro and trifluoromethyl groups.

¹³C NMR: Six distinct signals are anticipated. The carbon bearing the trifluoromethyl group

(C-4) will appear as a quartet due to C-F coupling. The carbons attached to the halogens (C-

2, C-3, C-6) will be significantly downfield.

¹⁹F NMR: A singlet is expected for the -CF₃ group, typically in the range of -60 to -70 ppm

relative to CFCl₃.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.amaybio.com/product/2302111.html
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID70670638
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID70670638
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID70670638
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID70670638
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z 341 would be expected,

accompanied by a characteristic isotopic pattern due to the two chlorine atoms. Key

fragmentation pathways would likely involve the loss of I• (M-127), Cl• (M-35), and CF₃• (M-

69).

Proposed Synthesis Strategy: Electrophilic
Iodination
The most direct and logical synthetic route to 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine
is the electrophilic iodination of the commercially available precursor, 2,6-Dichloro-4-

(trifluoromethyl)pyridine (CAS 39890-98-7). The pyridine ring in this precursor is electron-

deficient due to the influence of the two chloro and the trifluoromethyl groups. However, the

nitrogen atom can be activated through protonation or Lewis acid coordination to facilitate

electrophilic substitution at the C-3 position, which is the most electron-rich and sterically

accessible site.
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Reactants & Reagents

Reaction Protocol

2,6-Dichloro-4-(trifluoromethyl)pyridine

1. Combine precursor and sulfuric acid at 0°C.

Iodine Monochloride (ICl) 
or N-Iodosuccinimide (NIS)

2. Add iodinating agent portion-wise.

Sulfuric Acid (Catalyst/Solvent)

3. Stir at room temperature for 12-24h.

4. Quench with ice water and sodium thiosulfate.

5. Extract with organic solvent (e.g., Ethyl Acetate).

6. Purify via column chromatography.

2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1389636?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Iodination of 2,6-Dichloro-4-
(trifluoromethyl)pyridine

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, dropping funnel, and nitrogen inlet, add 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0

eq).

Acidification: Cool the flask to 0°C in an ice bath and slowly add concentrated sulfuric acid

(5-10 volumes) with stirring.

Iodination: Dissolve N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.1 eq) in a

minimal amount of sulfuric acid and add it dropwise to the reaction mixture, maintaining the

temperature below 5°C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

Workup: Carefully pour the reaction mixture onto crushed ice. Quench any remaining iodine

by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.

Extraction: Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the

product with an organic solvent such as ethyl acetate or dichloromethane (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography to yield the final compound.

Core Reactivity and Mechanistic Insights
The synthetic utility of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is governed by the

differential reactivity of its three halogen substituents, which allows for selective, stepwise

functionalization.

Hierarchical Reactivity in Cross-Coupling Reactions
The C-X bond strength and reactivity in palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Stille, Buchwald-Hartwig) follows the order: C-I > C-Cl. This principle is
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the cornerstone of its application as a synthetic intermediate.[3][4]

Position C-3 (Iodo): The carbon-iodine bond is the most labile and will react selectively under

standard cross-coupling conditions. This allows for the precise introduction of an aryl,

heteroaryl, alkynyl, or other moiety at the 3-position while leaving the two chlorine atoms

untouched.

Positions C-2 and C-6 (Chloro): The carbon-chlorine bonds are significantly less reactive and

require more forcing conditions (e.g., higher temperatures, stronger phosphine ligands) to

participate in cross-coupling. This enables a second or even third functionalization event

after the C-3 position has been modified.

2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine C-I (Position 3) C-Cl (Position 2) C-Cl (Position 6)
Mild Pd-Catalysis

(e.g., Suzuki, Sonogashira)
+ R¹-Nucleophile

Highly Reactive 2,6-Dichloro-3-(R¹)-4-(trifluoromethyl)pyridine C-Cl (Position 2) C-Cl (Position 6) Forcing Pd-Catalysis
+ R²-Nucleophile

Less Reactive

2-Chloro-3-(R¹)-6-(R²)-4-(trifluoromethyl)pyridine

Click to download full resolution via product page

Caption: Selective functionalization pathway based on halogen reactivity.

Electronic Landscape and Nucleophilic Aromatic
Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified

by the presence of three powerful electron-withdrawing groups: two chlorines and a

trifluoromethyl group.[5] This severe electron deficiency renders the aromatic ring highly

susceptible to Nucleophilic Aromatic Substitution (SNAr).

Activation: The C-2 and C-6 positions are most activated towards SNAr because they are

ortho and para to the ring nitrogen, which can stabilize the negative charge in the

Meisenheimer intermediate.

Leaving Group Ability: Both chlorine and iodine are good leaving groups. Therefore, under

appropriate conditions with strong nucleophiles (e.g., alkoxides, amines, thiols), direct
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displacement of the chlorine atoms at C-2 and C-6 is a viable reaction pathway. The iodine at

C-3 could also be displaced, though its primary utility lies in cross-coupling.

Potential Applications in Drug Development and
Materials Science
Trifluoromethylated pyridine scaffolds are privileged structures in modern chemistry due to their

unique combination of metabolic stability, lipophilicity, and binding capabilities.[6]

Drug Discovery: As a versatile building block, 2,6-Dichloro-3-iodo-4-
(trifluoromethyl)pyridine enables the synthesis of libraries of highly decorated pyridines.

These compounds can be screened for activity as kinase inhibitors, GPCR modulators, and

other therapeutic targets where precise substituent positioning is key to optimizing potency

and pharmacokinetic properties.

Agrochemicals: Many successful herbicides and fungicides are based on substituted pyridine

cores. The title compound provides a route to novel agrochemicals with potentially improved

efficacy and metabolic stability.

Materials Science: Polysubstituted pyridines serve as ligands for catalysts and as core

components in organic light-emitting diodes (OLEDs) and other functional materials. The

ability to sequentially introduce different functional groups allows for the fine-tuning of

electronic and photophysical properties.

Safety and Handling
While a specific safety data sheet for 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is not

widely available, the hazard profile can be inferred from its close analogues, 2,6-Dichloro-3-

(trifluoromethyl)pyridine and 2,6-Dichloro-4-(trifluoromethyl)pyridine.[7][8][9]

Table 2: Consolidated Hazard Information
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Hazard Type
GHS Classification &
Statements

Precautionary Measures

Acute Toxicity
Danger: H301/H300 - Toxic or

Fatal if swallowed.

P264: Wash hands thoroughly

after handling. P270: Do not

eat, drink or smoke when using

this product. P301+P310: IF

SWALLOWED: Immediately

call a POISON CENTER or

doctor.

Skin Irritation
Warning: H315 - Causes skin

irritation.

P280: Wear protective

gloves/protective clothing.

P302+P352: IF ON SKIN:

Wash with plenty of soap and

water.

Eye Irritation
Warning: H319 - Causes

serious eye irritation.

P280: Wear eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Respiratory Irritation
Warning: H335 - May cause

respiratory irritation.

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. P271: Use only outdoors or

in a well-ventilated area.

P304+P340: IF INHALED:

Remove person to fresh air

and keep comfortable for

breathing.

Handling Recommendations:

Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses

with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

Avoid inhalation of vapors and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion
2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine represents a sophisticated and highly

versatile chemical intermediate. While direct experimental data remains scarce, a robust

understanding of its properties and reactivity can be achieved through the analysis of its

structural analogues. Its key feature—the hierarchical reactivity of its three halogen atoms—

enables a controlled, stepwise approach to the synthesis of complex, trisubstituted pyridines.

This capability positions it as a valuable tool for researchers in drug discovery, agrochemical

development, and materials science, unlocking new avenues for molecular innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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